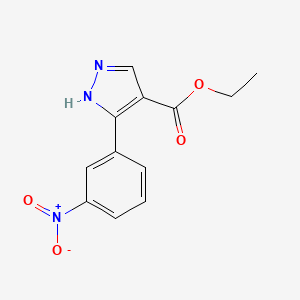
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as (2-chloro-α,α-dimethylbenzyl)acetylene, is a synthetic organic compound that has been extensively studied due to its wide range of applications. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has also been used in the synthesis of various polymers, such as polycarbonates, polyurethanes, and polyesters. In addition, it has been used as a reagent in the synthesis of several pharmaceuticals, including anticonvulsants, anti-inflammatory drugs, and antineoplastics.
科学的研究の応用
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied due to its wide range of applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antineoplastics. In addition, the compound has been used as a starting material in the synthesis of several polymers, such as polycarbonates, polyurethanes, and polyesters. Furthermore, the compound has been studied for its potential use in the synthesis of novel materials, such as ionic liquids, and for its potential use in the synthesis of organic light emitting diodes.
作用機序
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its mechanism of action in the synthesis of various compounds. The compound can act as an electrophile in nucleophilic substitution reactions, allowing for the formation of a variety of organic compounds. Additionally, the compound can act as a nucleophile in electrophilic substitution reactions, allowing for the formation of a variety of organic compounds. Furthermore, the compound can act as a catalyst in the formation of a variety of organic compounds, such as polymers and pharmaceuticals.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. The compound has been found to be non-toxic and non-mutagenic, and has been found to have no significant effect on the growth or development of mammalian cells. Additionally, the compound has been found to have no significant effect on the metabolism of mammalian cells. Furthermore, the compound has been found to have no significant effect on the reproductive system of mammalian cells.
実験室実験の利点と制限
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One advantage of the compound is its low cost and availability. Additionally, the compound is relatively stable and has a wide range of applications. Furthermore, the compound can be synthesized via a variety of methods and can be used as a reagent in the synthesis of various organic compounds. However, the compound can be toxic and can cause irritation to the skin and eyes. Additionally, the compound is flammable and should be handled with caution.
将来の方向性
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of potential applications and future directions. One potential direction is the use of the compound in the synthesis of novel materials, such as ionic liquids. Additionally, the compound could be used in the synthesis of organic light emitting diodes. Furthermore, the compound could be used in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, the compound could be used in the synthesis of polymers, such as polycarbonates, polyurethanes, and polyesters. Finally, the compound could be used in the synthesis of catalysts for organic reactions.
合成法
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized via a variety of methods. One such method is the reaction of 2-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. Another method is the reaction of 2-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base, such as potassium hydroxide, to form the desired product. Additionally, the compound can also be synthesized via the reaction of 2-chlorobenzoyl chloride with 4-methylbenzyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product.
特性
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSEZSOZPSSRJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)












